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Introduction

Lactimidomycin, a glutarimide-containing macrolide, has garnered significant attention in the
scientific community due to its potent biological activities, including antifungal, cytotoxic, and
translation elongation inhibition properties.[1] Its complex molecular architecture, featuring a
12-membered macrolactone ring adorned with multiple stereocenters and a glutarimide side
chain, presents a formidable challenge for synthetic chemists. This technical guide provides an
in-depth analysis of the key total syntheses of Lactimidomycin and its analogues, with a focus
on the strategic approaches, experimental methodologies, and quantitative data from leading
research groups. The aim is to offer a comprehensive resource for researchers engaged in
natural product synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies: A Comparative Overview

Several distinct and innovative strategies have been successfully employed to conquer the
molecular complexity of Lactimidomycin. The primary challenge lies in the stereoselective
construction of the highly substituted macrolactone core. The key disconnections in the
retrosynthetic analysis of Lactimidomycin typically target the macrocyclic ring, the glutarimide
side chain, and the stereogenic centers on the acyclic precursor.
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Caption: General retrosynthetic analysis of Lactimidomycin.

The primary macrocyclization strategies that have been explored include:

» Ring-Closing Alkyne Metathesis (RCAM): Pioneered by the Furstner group, this approach

utilizes a molybdenum-based catalyst to forge the strained 12-membered ring.[2]

e Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The Nagorny group developed

a Zn(ll)-mediated HWE reaction for the stereoselective formation of the macrolactone.[3][4]

o Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction: A formal synthesis by the Georg

group employed a tandem reaction to construct the 12-membered lactone.[5]

e Yamaguchi Lactonization: The Kuwahara group reported a formal synthesis where the

macrocycle was closed using the Yamaguchi protocol.[6]

This guide will delve into the specifics of these key strategies, presenting the available

quantitative data and experimental protocols.

The Flrstner Synthesis: A Ring-Closing Alkyne
Metathesis Approach

The total synthesis of Lactimidomycin reported by Micoine and Firstner in 2010 was a

landmark achievement that utilized a Ring-Closing Alkyne Metathesis (RCAM) reaction as the

key step to construct the 12-membered ring.[2]

Retrosynthetic Analysis and Strategy
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The retrosynthesis involved disconnecting the glutarimide side chain, which was planned to be
introduced at a late stage via a Mukaiyama aldol reaction. The macrolactone was envisioned to
arise from an acyclic precursor through an RCAM reaction. This precursor was further broken
down into smaller, stereochemically defined fragments.

Fragment A (Alkyne) |_ Esterification
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Aldol Precursor Lactimidomycin

RCAM Precursor (Diyne) }(M{ Macrolactone (1,3-Enyne)
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Caption: Retrosynthetic pathway of the Flrstner synthesis.

Key Experimental Protocols and Data

The following tables summarize the quantitative data for key steps in the Furstner synthesis.

Table 1: Synthesis of Key Fragments
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Reagents and

Step Reactants . Product Yield (%)
Conditions
1. (COCl),
_ DMSO, EtsN,
Commercially a,B-unsaturated
1 ) CH2Clz; 2. 85 (2 steps)
available alcohol ester
PhsP=CHCO:Et,
CH2Cl2
DIBAL-H,
2 Resulting ester Allylic alcohol 95
CH2Clz, -78 °C
) TBSCI, TBS-protected
3 Allylic alcohol o 98
imidazole, DMF alcohol
4 TBS-protected 1. O3, CH2Clz, Aldehyde 92
alcohol -78 °C; 2. Me2S (Fragment B)
1. TBSCI,
Known propargyl  imidazole, DMF; lodopropyne
5 propargy ) Propy 89 (2 steps)
alcohol 2. n-BuLi, THF, (Fragment A)
-78 °C; then |2
Table 2: Assembly and Macrocyclization
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Reagents and

Step Reactants L Product Yield (%)
Conditions
Fragment A, t-BulLi, Et20, -78
6 Coupled alcohol 82
Fragment B °C
Dess-Martin
7 Coupled alcohol periodinane, Ynone 91
CH2Cl2
(R)-CBS,
8 Ynone BHs-SMez, THF, Propargyl alcohol 94 (96% ee)
-30 °C

Acryloyl chloride,
9 Propargyl alcohol  EtsN, DMAP, RCAM Precursor 88
CHzCl2

Mo(COQO)s, 4-
Macrolactone
10 RCAM Precursor  chlorophenol, 71

1,3-Enyne
toluene, 80 °C ( yne)

Detailed Experimental Protocol for Ring-Closing Alkyne Metathesis:

A solution of the diyne precursor (1.0 eq) in toluene (0.01 M) was added to a mixture of
molybdenum hexacarbonyl (0.1 eq) and 4-chlorophenol (0.4 eq) in toluene at 80 °C over 1
hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room
temperature, the solvent was removed under reduced pressure, and the residue was purified
by flash column chromatography on silica gel to afford the 12-membered 1,3-enyne
macrolactone.

Elaboration to Lactimidomycin

The strained 1,3-enyne macrolactone was then elaborated to Lactimidomycin through a
series of transformations including a ruthenium-catalyzed trans-hydrosilylation/proto-
desilylation sequence to install the E,Z-diene system, followed by a highly diastereoselective
Mukaiyama aldol reaction with a silyl ketene acetal derived from glutarimide to append the side
chain.
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Caption: Final steps of the Furstner total synthesis.

The Nagorny Synthesis: A Zn(ll)-Mediated
Intramolecular HWE Approach

The Nagorny group reported an enantioselective total synthesis of Lactimidomycin featuring a
Zn(Il)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the 12-
membered macrolactone.[3][4] This strategy provides excellent stereocontrol in the formation of
the E,Z-diene moiety.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis mirrored the Furstner approach in its late-stage installation of the
glutarimide side chain. The key difference lay in the macrocyclization strategy, targeting an
acyclic phosphonate precursor for the intramolecular HWE reaction.
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Caption: Retrosynthetic pathway of the Nagorny synthesis.

Key Experimental Protocols and Data

Table 3: Synthesis of the HWE Precursor
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Reagents and

Step Reactants . Product Yield (%)
Conditions
Known chiral ) Homoallylic
1 Brown allylation 92 (98% de)
aldehyde alcohol
Homoallylic 1. O3, CH2Clz,
2 Aldehyde 89
alcohol -78 °C; 2. PPhs
Still-Gennari
o Z-a,p-
olefination with
3 Aldehyde unsaturated 85 (Z:E > 20:1)
(CF3CH20)2P(0)
ester
CH2C0:2Me
DIBAL-H, _
4 Z-ester Allylic alcohol 96
CHzClz, -78 °C
1. (COCl)z,
DMSO, EtsN,
CH2Clz; 2.
5 Allylic alcohol (MeO)2P(O)CH: HWE Precursor 78 (2 steps)
CO2H, K2COs3,
18-crown-6,
CH2Cl2

Table 4: Macrocyclization and Analogue Synthesis
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Reagents and .
Step Reactants L Product Yield (%)
Conditions

ZnBrz2, DBU,
6 HWE Precursor Macrolactone 65
MeCN, O °C tort

Deprotected
7 Macrolactone TBAF, THF 91
Macrolactone
Silyl ketene
acetal of
Deprotected o o )
8 glutarimide, Lactimidomycin 75
Macrolactone
Sc(OTf)s,
CH2Clz2, -78 °C
Silyl ketene
acetal of o ]
Deprotected o Lactimidomycin
9 homoglutarimide, 72
Macrolactone Homologue
Sc(OTf)s,
CHzClz, -78 °C

Detailed Experimental Protocol for Zn(ll)-Mediated Intramolecular HWE Reaction:

To a solution of the acyclic phosphonate precursor (1.0 eq) in anhydrous acetonitrile (0.002 M)
at 0 °C was added ZnBrz (2.0 eq). After stirring for 15 minutes, DBU (3.0 eq) was added
dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12
hours. The reaction was then quenched with saturated aqueous NH4CI solution and extracted
with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous
Naz=S0a4, and concentrated under reduced pressure. The residue was purified by flash column
chromatography on silica gel to afford the macrolactone.

Formal Syntheses of Lactimidomycin

Formal syntheses, which culminate in a known intermediate that has previously been converted
to the final natural product, have also made significant contributions to the field.

The Li and Georg Formal Synthesis
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This concise formal synthesis features a copper-catalyzed ene-yne coupling followed by an
alkyne reduction as the key macrocyclization step to form an advanced intermediate in
Furstner's synthesis.[5]

Cu-cat. Ene-Yne Coupling/

Alkyne Reduction ., [y I,

Deprotection
7

Ene-Yne Precursor Firstner's Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lactimidomycin, a new glutarimide group antibiotic. Production, isolation, structure and
biological activity - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Concise total synthesis of the potent translation and cell migration inhibitor lactimidomycin
- PubMed [pubmed.ncbi.nim.nih.gov]

o 3. Synthesis of eukaryotic translation elongation inhibitor lactimidomycin via Zn(ll)-mediated
Horner-Wadsworth-Emmons macrocyclization - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Synthesis and Biological Evaluation of Lactimidomycin and Its Analogues - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. A concise formal total synthesis of lactimidomycin - Chemical Communications (RSC
Publishing) [pubs.rsc.org]

e 6. Formal total synthesis of lactimidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Total Synthesis of
Lactimidomycin and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249191#total-synthesis-of-lactimidomycin-and-its-
analogues]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc02571k
https://www.benchchem.com/product/b1249191?utm_src=pdf-body-img
https://www.benchchem.com/product/b1249191?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1429229/
https://pubmed.ncbi.nlm.nih.gov/1429229/
https://pubmed.ncbi.nlm.nih.gov/20831202/
https://pubmed.ncbi.nlm.nih.gov/20831202/
https://pubmed.ncbi.nlm.nih.gov/23731327/
https://pubmed.ncbi.nlm.nih.gov/23731327/
https://pubmed.ncbi.nlm.nih.gov/26577990/
https://pubmed.ncbi.nlm.nih.gov/26577990/
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc02571k
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc02571k
https://pubmed.ncbi.nlm.nih.gov/23731346/
https://www.benchchem.com/product/b1249191#total-synthesis-of-lactimidomycin-and-its-analogues
https://www.benchchem.com/product/b1249191#total-synthesis-of-lactimidomycin-and-its-analogues
https://www.benchchem.com/product/b1249191#total-synthesis-of-lactimidomycin-and-its-analogues
https://www.benchchem.com/product/b1249191#total-synthesis-of-lactimidomycin-and-its-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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